

Application Notes and Protocols for Alkyne MegaStokes dye 735 Click Reaction

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Compound of Interest

Compound Name: Alkyne MegaStokes dye 735

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Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and bioorthogonal method for covalently labeling biomolecules. This application note offers a detailed guide for the use of **Alkyne MegaStokes dye 735** in CuAAC reactions. This near-infrared (NIR) fluorescent dye is characterized by an exceptionally large Stokes shift, making it an ideal tool for various applications in fluorescence resonance energy transfer (FRET) and other fluorescence-based assays where minimizing spectral overlap is critical.^{[1][2][3]}

The protocols provided herein are designed for the labeling of azide-modified biomolecules, such as proteins and oligonucleotides, with **Alkyne MegaStokes dye 735**. These reactions are highly specific, proceeding under mild, aqueous conditions, and are generally insensitive to pH in the range of 4-11.^{[4][5]}

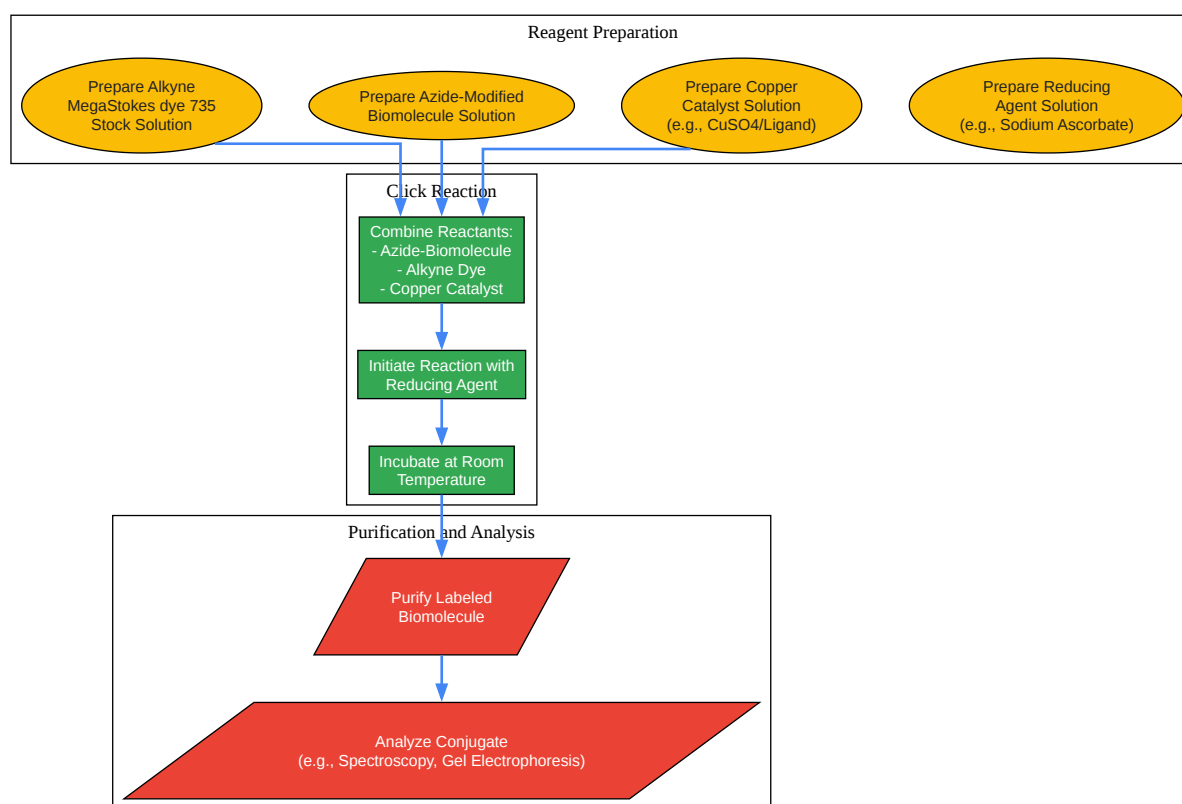
Physicochemical and Spectroscopic Properties

A summary of the key properties of **Alkyne MegaStokes dye 735** is presented in Table 1 for easy reference.

Property	Value	Reference
Molecular Formula	C ₂₄ H ₂₆ N ₂ O ₄ S	[6]
Molecular Weight	438.54 g/mol	[6][7]
Purity	> 96%	[6]
Excitation Maximum (λ _{ex})	~586 nm (in ethanol)	[1][2]
Emission Maximum (λ _{em})	~735 nm (in ethanol)	[1][2]
Molar Absorbance	~50,000 M ⁻¹ cm ⁻¹	[2]
Solubility	Soluble in water, ethanol, DMF, DMSO	[2]
Storage	Store at –20°C	[2][3]

Experimental Workflow

The general workflow for labeling an azide-modified biomolecule with **Alkyne MegaStokes dye 735** via a CuAAC reaction involves the preparation of reagents, the click reaction itself, and subsequent purification of the fluorescently labeled conjugate.



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Figure 1: General experimental workflow for CuAAC labeling.

Protocols

The following are recommended starting protocols for the copper-catalyzed click reaction. Optimization may be required depending on the specific biomolecule and experimental conditions.

Protocol 1: Labeling of Azide-Modified Oligonucleotides

This protocol is adapted from general procedures for oligonucleotide labeling.

Materials and Reagents:

- **Alkyne MegaStokes dye 735**
- Azide-modified oligonucleotide
- Anhydrous DMSO
- 2M Triethylammonium acetate (TEAA) buffer, pH 7.0
- 5 mM Sodium Ascorbate in water (prepare fresh)
- 10 mM Copper(II)-TBTA stock solution in 55% DMSO
- Nuclease-free water
- Purification supplies (e.g., HPLC, gel electrophoresis, or extraction solvents)

Stock Solution Preparation:

- **Alkyne MegaStokes dye 735 Stock Solution (10 mM):** Dissolve the required amount of **Alkyne MegaStokes dye 735** in anhydrous DMSO. Vortex to ensure complete dissolution. Store protected from light at -20°C.
- **Azide-modified Oligonucleotide Stock Solution:** Dissolve the azide-modified oligonucleotide in nuclease-free water to a desired concentration (e.g., 100 µM).
- **5 mM Sodium Ascorbate:** Dissolve 1 mg of sodium ascorbate in 1 mL of nuclease-free water. This solution should be prepared fresh for each experiment.

- 10 mM Copper(II)-TBTA Stock: Prepare according to established protocols.

Reaction Procedure:

- In a microcentrifuge tube, combine the following in order:
 - Azide-modified oligonucleotide solution (e.g., 1 nmol)
 - Nuclease-free water to adjust volume
 - 2M TEAA buffer, pH 7.0 (to a final concentration of 0.2 M)
 - DMSO (to a final concentration of 50% v/v, including the volume of the dye stock)
- Vortex the mixture gently.
- Add the **Alkyne MegaStokes dye 735** stock solution (e.g., 1.5 equivalents relative to the oligonucleotide). Vortex gently.
- Add the freshly prepared 5 mM sodium ascorbate solution (to a final concentration of 0.5 mM). Vortex gently.
- Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.
- Add the 10 mM Copper(II)-TBTA stock solution (to a final concentration of 0.5 mM).
- Flush the tube with inert gas, cap it tightly, and vortex thoroughly.
- Incubate the reaction at room temperature overnight, protected from light.

Purification:

The labeled oligonucleotide can be purified from unreacted dye and catalyst using several methods:

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective method for separating the labeled product from unreacted components.

- Gel Electrophoresis: Polyacrylamide gel electrophoresis (PAGE) can be used to purify the labeled oligonucleotide.
- Solvent Extraction: A simple and rapid method involves extraction with a hydrophobic organic solvent like n-butanol. By adjusting the pH of the aqueous solution, the unreacted dye can be preferentially partitioned into the organic phase, leaving the hydrophilic labeled oligonucleotide in the aqueous phase.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Protocol 2: Labeling of Azide-Modified Proteins

This protocol is a general guideline for protein labeling.

Materials and Reagents:

- **Alkyne MegaStokes dye 735**
- Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
- Anhydrous DMSO
- Protein labeling buffer (containing a copper(II) salt, a ligand like THPTA, and aminoguanidine)
- Ascorbic acid solution (prepare fresh)
- Purification supplies (e.g., size-exclusion chromatography, dialysis)

Stock Solution Preparation:

- **Alkyne MegaStokes dye 735** Stock Solution (10 mM): Prepare as described in Protocol 1.
- Ascorbic Acid Stock Solution (e.g., 50 mM): Prepare a fresh solution in water.

Reaction Procedure:

- In a microcentrifuge tube, add the azide-modified protein solution.
- Add the protein labeling buffer to the protein solution and vortex gently.

- Add the calculated volume of the **Alkyne MegaStokes dye 735** stock solution (a 3-10 fold molar excess over the protein is a good starting point). Vortex gently.
- It is recommended to degas the mixture by bubbling with an inert gas.
- Initiate the reaction by adding the freshly prepared ascorbic acid solution.
- Incubate the reaction at room temperature for 1-4 hours, protected from light. The optimal reaction time should be determined empirically.

Purification:

- Size-Exclusion Chromatography (SEC): This is a common method to separate the larger labeled protein from the smaller unreacted dye and other reaction components.
- Dialysis: Dialysis against an appropriate buffer can also be used to remove small molecule impurities.

Quantitative Data Summary

The following tables summarize the recommended starting concentrations and reagent ratios for the CuAAC reaction.

Table 2: Recommended Reagent Concentrations and Ratios for Oligonucleotide Labeling

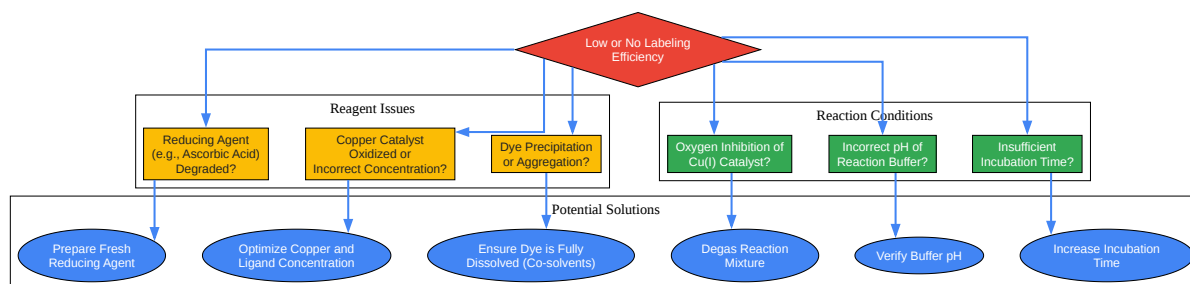
Reagent	Stock Concentration	Final Concentration	Molar Ratio (relative to Oligo)
Azide-Oligonucleotide	Varies	Varies	1
Alkyne MegaStokes dye 735	10 mM in DMSO	1.5 x [Oligo]	1.5
TEAA Buffer, pH 7.0	2 M	0.2 M	-
DMSO	-	50% (v/v)	-
Sodium Ascorbate	5 mM	0.5 mM	~500 (relative to 1 μ M Oligo)
Copper(II)-TBTA	10 mM	0.5 mM	~500 (relative to 1 μ M Oligo)

Table 3: Recommended Reagent Ratios for Protein Labeling

Reagent	Molar Ratio (relative to Protein)
Alkyne MegaStokes dye 735	3 - 10
Copper(II) Source	10 - 50
Ligand (e.g., THPTA)	20 - 100
Reducing Agent (e.g., Ascorbic Acid)	40 - 200

Troubleshooting

Common issues in CuAAC reactions and their potential solutions are outlined below.



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Figure 2: Troubleshooting guide for CuAAC reactions.

Conclusion

Alkyne MegaStokes dye 735 is a valuable tool for the fluorescent labeling of biomolecules via the copper-catalyzed azide-alkyne cycloaddition reaction. Its unique spectroscopic properties make it particularly suitable for applications requiring minimal spectral overlap. The protocols provided in this application note serve as a comprehensive guide for researchers, offering a solid foundation for successful labeling experiments. As with any biochemical reaction, optimization of the reaction conditions for each specific application is recommended to achieve the best results.

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